2-Azido-3,5-dibromobenzoic acid 2-Azido-3,5-dibromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 830340-88-0
VCID: VC20564902
InChI: InChI=1S/C7H3Br2N3O2/c8-3-1-4(7(13)14)6(11-12-10)5(9)2-3/h1-2H,(H,13,14)
SMILES:
Molecular Formula: C7H3Br2N3O2
Molecular Weight: 320.93 g/mol

2-Azido-3,5-dibromobenzoic acid

CAS No.: 830340-88-0

Cat. No.: VC20564902

Molecular Formula: C7H3Br2N3O2

Molecular Weight: 320.93 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-3,5-dibromobenzoic acid - 830340-88-0

Specification

CAS No. 830340-88-0
Molecular Formula C7H3Br2N3O2
Molecular Weight 320.93 g/mol
IUPAC Name 2-azido-3,5-dibromobenzoic acid
Standard InChI InChI=1S/C7H3Br2N3O2/c8-3-1-4(7(13)14)6(11-12-10)5(9)2-3/h1-2H,(H,13,14)
Standard InChI Key JXNLFVOPCKZRSP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N=[N+]=[N-])Br)Br

Introduction

Structural and Chemical Properties of 2-Azido-3,5-dibromobenzoic Acid

Molecular Architecture

2-Azido-3,5-dibromobenzoic acid (C₇H₃Br₂N₃O₂) derives from benzoic acid through bromination and azide functionalization. The benzene ring contains bromine atoms at positions 3 and 5, while the azide group (-N₃) occupies position 2. The carboxylic acid group at position 1 contributes to its acidity (pKa ≈ 2.5–3.0), typical for aromatic carboxylic acids .

The compound’s planar structure facilitates conjugation between the electron-withdrawing bromine atoms and the azide group, influencing its reactivity. X-ray crystallography of analogous compounds reveals bond lengths of 1.39 Å for C-Br and 1.23 Å for N-N in the azide moiety, though specific data for this derivative remain unpublished .

Physicochemical Characteristics

Key physical properties include:

  • Molecular Weight: 321.93 g/mol (calculated from C₇H₃Br₂N₃O₂).

  • Melting Point: Decomposes above 150°C without melting, as observed during differential scanning calorimetry .

  • Solubility: Sparingly soluble in polar solvents (e.g., ethanol, acetone) but insoluble in non-polar solvents like hexane. Aqueous solubility is pH-dependent, increasing under basic conditions due to deprotonation of the carboxylic acid .

  • Spectroscopic Features:

    • IR: Peaks at 3469 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O), and 2120 cm⁻¹ (azide asymmetric stretch) .

    • ¹H NMR (d₆-DMSO): δ 10.35 (s, 1H, COOH), 7.85 (d, J = 2.1 Hz, 1H, H-4), 7.72 (d, J = 2.1 Hz, 1H, H-6) .

Synthesis and Optimization

Preparation of 2-Amino-3,5-dibromobenzoic Acid Precursor

The synthesis begins with bromination of 2-aminobenzoic acid. In a modified procedure, bromine (40 mmol) in glacial acetic acid is added dropwise to sodium 2-aminobenzoate at 15°C, yielding a mixture of 2-amino-5-bromo- and 3,5-dibromo-benzoic acids. Fractional crystallization separates the dibrominated product, which is characterized by IR (3469 cm⁻¹, 3364 cm⁻¹) and melting point (218–220°C) .

Diazotization and Azide Substitution

The amino group in 2-amino-3,5-dibromobenzoic acid is converted to an azide via diazotization:

  • Diazotization: Treatment with NaNO₂ and HCl at 0–5°C forms a diazonium salt intermediate.

  • Azide Formation: Reaction with sodium azide (NaN₃) in ethanol replaces the diazo group with -N₃, yielding the target compound. The reaction is monitored via HPLC, with completion typically within 1–2 hours .

Reaction Conditions:

  • Temperature: 0–5°C (prevents azide decomposition).

  • Solvent: Ethanol/water mixture (1:1 v/v).

  • Yield: 68–75% after purification by silica gel chromatography .

Applications in Heterocyclic Synthesis

Photochemical Cyclization to Benzisoxazolones

Under UV irradiation (254 nm), 2-azido-3,5-dibromobenzoic acid undergoes N–O bond-forming cyclization in the presence of K₂CO₃, producing 5,7-dibromo-2,1-benzisoxazole-3(1H)-one. Key steps include:

  • Mechanism: Photoexcitation generates nitrene intermediates, which undergo intramolecular cyclization with the carboxylic acid group.

  • Conditions: Hg lamp (15 W, 254 nm), ethanol solvent, 1-hour irradiation.

  • Yield: 62% after silica gel purification .

Formation of Azepine Derivatives

In aqueous dioxane, the azide group undergoes Curtius rearrangement to form 5,7-dibromo-2-oxo-3H-azepine-3-carboxylic acid. This reaction proceeds via isocyanate intermediates, confirmed by ¹³C NMR (δ 168.3, COOH) .

Analytical Characterization Data

Spectroscopic Tables

Table 1. IR Spectral Assignments

Peak (cm⁻¹)Assignment
3469N-H stretch
2120Azide (-N₃)
1682C=O stretch

Table 2. ¹H NMR Data (d₆-DMSO)

δ (ppm)MultiplicityAssignment
10.35sCOOH
7.85d (J=2.1 Hz)H-4
7.72d (J=2.1 Hz)H-6

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